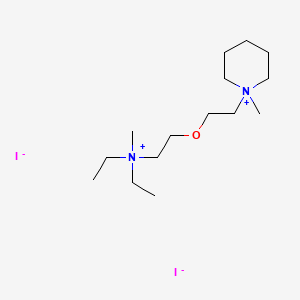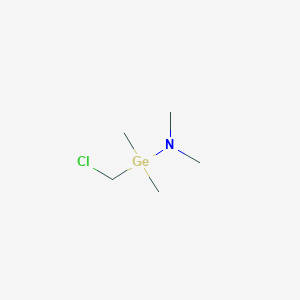
1-(Chloromethyl)-N,N,1,1-tetramethylgermanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-N,N,1,1-tetramethylgermanamine is an organogermanium compound characterized by the presence of a germanium atom bonded to a chloromethyl group and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-N,N,1,1-tetramethylgermanamine typically involves the reaction of tetramethylgermanium with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-N,N,1,1-tetramethylgermanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield methylgermanium compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives of tetramethylgermanium.
Oxidation Reactions: Products include germanium dioxide and its derivatives.
Reduction Reactions: Products include methylgermanium compounds.
Scientific Research Applications
1-(Chloromethyl)-N,N,1,1-tetramethylgermanamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a probe for studying germanium-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of germanium-based materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-N,N,1,1-tetramethylgermanamine involves the interaction of the chloromethyl group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The germanium atom may also play a role in stabilizing reactive intermediates and facilitating electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
Tetramethylgermanium: Lacks the chloromethyl group and is less reactive in substitution reactions.
Chloromethyltrimethylsilane: Contains a silicon atom instead of germanium and exhibits different reactivity and stability.
Chloromethyltriethylgermanium: Similar structure but with ethyl groups instead of methyl groups, leading to different physical and chemical properties.
Uniqueness
1-(Chloromethyl)-N,N,1,1-tetramethylgermanamine is unique due to the presence of both a chloromethyl group and a germanium atom, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for versatile chemical modifications and the exploration of novel applications in various fields.
Properties
CAS No. |
63223-93-8 |
|---|---|
Molecular Formula |
C5H14ClGeN |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-[chloromethyl(dimethyl)germyl]-N-methylmethanamine |
InChI |
InChI=1S/C5H14ClGeN/c1-7(2,5-6)8(3)4/h5H2,1-4H3 |
InChI Key |
YGFDRFZIRJGNIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Ge](C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


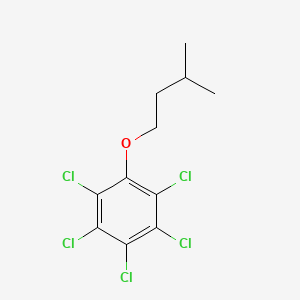
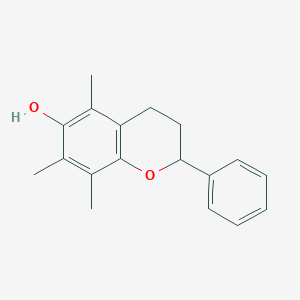
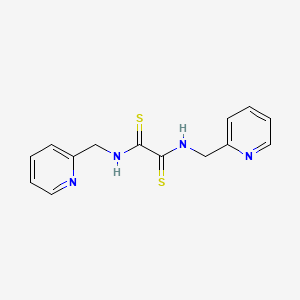
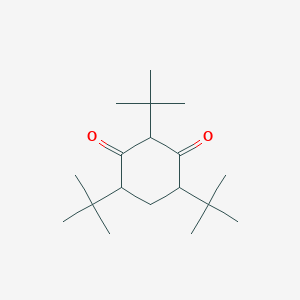
diphenyl-lambda~5~-phosphane](/img/structure/B14511514.png)
![Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester](/img/structure/B14511516.png)
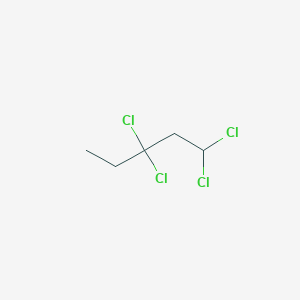
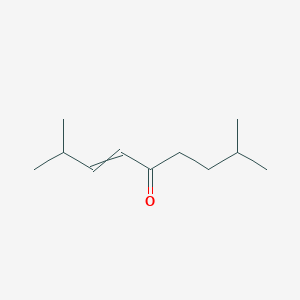

![Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate](/img/structure/B14511546.png)
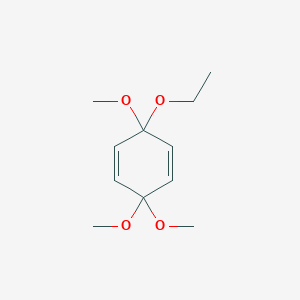

![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)
